

Spectroscopic Data Interpretation of 1-(2-Bromoethoxy)-3-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-nitrobenzene

Cat. No.: B076942

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Introduction

1-(2-Bromoethoxy)-3-nitrobenzene is a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted benzene ring, an ether linkage, and an alkyl bromide, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed analysis of the expected spectroscopic data for **1-(2-Bromoethoxy)-3-nitrobenzene**, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Bromoethoxy)-3-nitrobenzene** based on established principles of spectroscopic theory and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9 - 8.1	m	2H	Ar-H (ortho to -NO ₂)
~7.5 - 7.7	t	1H	Ar-H (para to -NO ₂)
~7.2 - 7.4	m	1H	Ar-H (ortho to -OCH ₂ CH ₂ Br)
~4.4	t	2H	-O-CH ₂ -CH ₂ Br
~3.7	t	2H	-OCH ₂ -CH ₂ -Br

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~160	C-O (aromatic)
~148	C-NO ₂ (aromatic)
~130	Ar-CH
~124	Ar-CH
~118	Ar-CH
~112	Ar-CH
~68	-O-CH ₂ -
~28	-CH ₂ -Br

Solvent: CDCl₃

Table 3: Key Predicted IR Absorption Bands

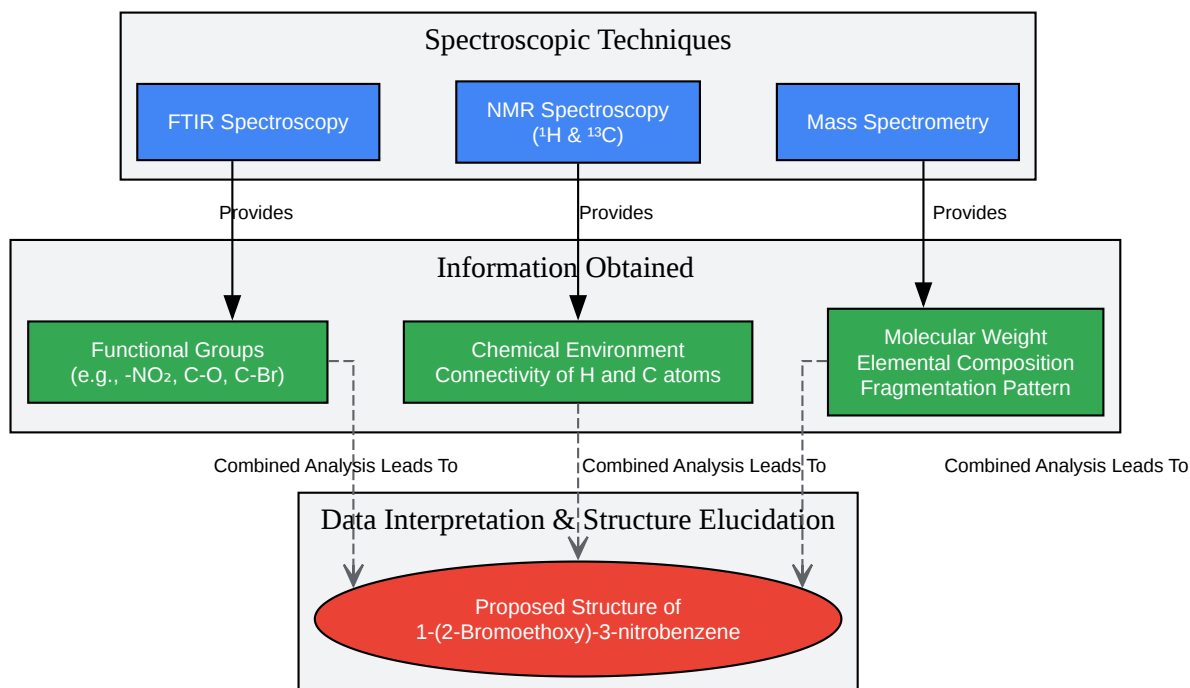
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch
~1530 - 1500	Strong	Asymmetric NO ₂ stretch
~1350 - 1330	Strong	Symmetric NO ₂ stretch
~1250 - 1200	Strong	Aryl-O-C stretch
~1100 - 1050	Medium	C-O-C stretch
~600 - 500	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
245/247	Molecular ion peak [M] ⁺ and [M+2] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
166	[M - Br] ⁺
138	[M - OCH ₂ CH ₂ Br] ⁺
122	[NO ₂ C ₆ H ₄ O] ⁺
107/109	[CH ₂ CH ₂ Br] ⁺
92	[C ₆ H ₄ O] ⁺
76	[C ₆ H ₄] ⁺

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic molecule like **1-(2-Bromoethoxy)-3-nitrobenzene**.



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